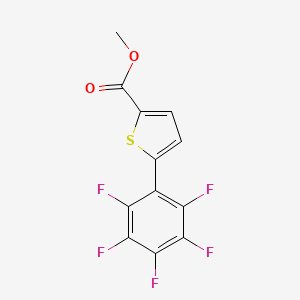![molecular formula C11H15NO3 B14135049 3-[(Propan-2-yl)oxy]phenyl methylcarbamate CAS No. 3938-20-3](/img/structure/B14135049.png)
3-[(Propan-2-yl)oxy]phenyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Propan-2-yl)oxy]phenyl methylcarbamate, also known as m-Cumenyl methylcarbamate, is a chemical compound primarily used as an insecticide. It is a member of the carbamate family, which are known for their effectiveness in pest control. This compound is particularly used on cotton, fruit, vegetable, and field crops .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)oxy]phenyl methylcarbamate typically involves the reaction of 3-isopropylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process involves the following steps:
Preparation of 3-isopropylphenol: This can be synthesized through the alkylation of phenol with propylene.
Reaction with Methyl Isocyanate: The 3-isopropylphenol is then reacted with methyl isocyanate in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
化学反应分析
Types of Reactions
3-[(Propan-2-yl)oxy]phenyl methylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the carbamate ester into 3-isopropylphenol and methylamine.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles such as amines and alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 3-isopropylphenol and methylamine.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: Depending on the nucleophile, different substituted carbamates can be formed.
科学研究应用
3-[(Propan-2-yl)oxy]phenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological systems, particularly in studies related to pest control and enzyme inhibition.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting acetylcholinesterase.
Industry: Widely used in the agricultural industry as an effective insecticide for protecting crops.
作用机制
The primary mechanism of action of 3-[(Propan-2-yl)oxy]phenyl methylcarbamate is through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular target is the active site of acetylcholinesterase, where the carbamate group forms a covalent bond, preventing the enzyme from breaking down acetylcholine .
相似化合物的比较
Similar Compounds
Propoxur: Another carbamate insecticide with a similar mechanism of action.
Carbaryl: Widely used in agriculture, also inhibits acetylcholinesterase.
Aldicarb: Known for its high toxicity and effectiveness as a pesticide.
Uniqueness
3-[(Propan-2-yl)oxy]phenyl methylcarbamate is unique due to its specific structure, which provides a balance between effectiveness and safety. Its isopropyl group enhances its lipophilicity, allowing better penetration into insect tissues, while its carbamate group ensures potent acetylcholinesterase inhibition.
属性
CAS 编号 |
3938-20-3 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
(3-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-5-4-6-10(7-9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13) |
InChI 键 |
HZQWWADZGBPUTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=CC=C1)OC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)
![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)


![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)






![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
